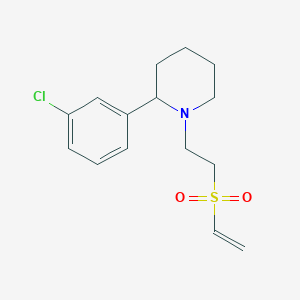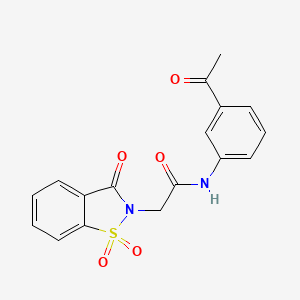
2-(3-Chlorophenyl)-1-(2-ethenylsulfonylethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorophenyl)-1-(2-ethenylsulfonylethyl)piperidine, also known as SA4503, is a piperidine derivative that has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders. SA4503 has been shown to have a unique mechanism of action that differs from other drugs currently used to treat these disorders.
Scientific Research Applications
2-(3-Chlorophenyl)-1-(2-ethenylsulfonylethyl)piperidine has been studied for its potential use in the treatment of various neurological and psychiatric disorders, including Parkinson's disease, Alzheimer's disease, depression, and anxiety. This compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of these disorders.
Mechanism of Action
2-(3-Chlorophenyl)-1-(2-ethenylsulfonylethyl)piperidine acts as a sigma-1 receptor agonist. The sigma-1 receptor is a protein that is found in various regions of the brain and is involved in the regulation of neurotransmitter release, calcium signaling, and cell survival. Activation of the sigma-1 receptor by this compound leads to neuroprotective effects and can improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can increase the release of dopamine and acetylcholine in the brain, which can improve cognitive function. This compound can also increase the expression of various proteins involved in cell survival and can reduce inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3-Chlorophenyl)-1-(2-ethenylsulfonylethyl)piperidine in lab experiments is its unique mechanism of action. This compound acts as a sigma-1 receptor agonist, which differs from other drugs currently used to treat neurological and psychiatric disorders. This makes this compound a potentially useful tool for studying the role of the sigma-1 receptor in these disorders. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 2-(3-Chlorophenyl)-1-(2-ethenylsulfonylethyl)piperidine. One direction is to investigate its potential use in the treatment of other neurological and psychiatric disorders, such as schizophrenia and addiction. Another direction is to study the long-term effects of this compound on brain function and behavior. Additionally, further research is needed to optimize the synthesis method of this compound and improve its solubility in water.
Synthesis Methods
The synthesis of 2-(3-Chlorophenyl)-1-(2-ethenylsulfonylethyl)piperidine involves several steps. The first step is the reaction between 3-chlorobenzylamine and 2-ethenylsulfonylethanol to form 2-(3-chlorophenyl)-1-(2-ethenylsulfonylethyl)ethanol. This intermediate is then reacted with piperidine to form this compound. The overall yield of the synthesis is approximately 20%.
properties
IUPAC Name |
2-(3-chlorophenyl)-1-(2-ethenylsulfonylethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2S/c1-2-20(18,19)11-10-17-9-4-3-8-15(17)13-6-5-7-14(16)12-13/h2,5-7,12,15H,1,3-4,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNFHRGIXHALKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)CCN1CCCCC1C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-((4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2570692.png)
![5-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2570693.png)
![3,4-dimethoxy-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide](/img/structure/B2570694.png)
![5-chloro-2-(methylsulfanyl)-N-[2-(phenylmethanesulfonamido)ethyl]pyrimidine-4-carboxamide](/img/structure/B2570695.png)
![4-[Bis(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]benzoic acid](/img/structure/B2570696.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2570701.png)

![4-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2570704.png)
![N-(4-acetylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2570708.png)
![1-[1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl]-3-(4-nitrophenyl)thiourea](/img/structure/B2570710.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2570713.png)
![N-(1-cyanocyclohexyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide](/img/structure/B2570714.png)
